AChE-IN-53

Acetylcholinesterase Enzyme Inhibition IC50

Researchers requiring a multi-target tool for Alzheimer's models often face hepatotoxicity liabilities with tacrine-based scaffolds. AChE-IN-53 (Compound I-52) solves this as a low-toxicity 7-phenoxytacrine MTDL with dual GluN1/GluN2B antagonism and modest AChE inhibition. • hAChE IC50: 8.52 ± 0.41 µM; ~3.6-fold less potent than parent 7-PhO-THA, shifting primary pharmacology to NMDAR. • Selective ifenprodil-site GluN1/GluN2B antagonist, avoiding psychotomimetic side effects of broad-spectrum NMDAR blockers. • Validated in vivo: reverses scopolamine-induced cognitive deficits in Morris water maze; low hepatotoxicity confirmed by biotransformation studies.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B12385955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-53
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC3=C(C=C2)N=C4CCCC4=C3N
InChIInChI=1S/C19H18N2O2/c1-22-17-7-2-3-8-18(17)23-12-9-10-16-14(11-12)19(20)13-5-4-6-15(13)21-16/h2-3,7-11H,4-6H2,1H3,(H2,20,21)
InChIKeyDFOGOJMEWLSLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-53: Dual-Action Neuroprotectant


AChE-IN-53 (also known as Compound I-52) is a synthetic small molecule belonging to the 7-phenoxytacrine class of multi-target directed ligands (MTDLs) [1]. It is characterized by its dual pharmacological profile: it acts as a modest acetylcholinesterase (AChE) inhibitor and a potent, selective antagonist at the ifenprodil-binding site of GluN1/GluN2B-containing NMDA receptors [2]. Designed to overcome the severe hepatotoxicity associated with the parent scaffold tacrine, AChE-IN-53 demonstrates a favorable in vitro and in vivo safety profile [3]. This compound represents a research tool for investigating the therapeutic potential of concurrently modulating cholinergic and glutamatergic pathways in neurodegenerative conditions like Alzheimer's disease.

Pathway Study Cholinergic and glutamatergic dual-target research tool
Target Selectivity GluN2B-NMDAR assay context via ifenprodil site, distinct from pan-NMDAR
Hepatotoxicity Context Reported lower hepatotoxic potential vs. parent tacrine scaffold

AChE-IN-53: Unmatched Dual Mechanism


Substituting AChE-IN-53 with a generic AChE inhibitor like donepezil, a non-selective NMDAR antagonist like MK-801, or even its parent compound 7-phenoxytacrine, would negate the specific therapeutic advantages of its engineered multi-target profile. Unlike donepezil or rivastigmine, which primarily target the cholinergic system, AChE-IN-53 provides a dual mechanism of action that addresses both cholinergic and glutamatergic dysfunctions simultaneously [1]. Its selectivity for the GluN1/GluN2B NMDA receptor subtype, via the ifenprodil-binding site, offers a more targeted approach than broad-spectrum NMDAR blockers like MK-801, which are associated with severe psychotomimetic side effects [2]. Crucially, AChE-IN-53 was specifically developed to retain the multi-targeted activity of the tacrine scaffold while eliminating the hepatotoxicity that led to tacrine's clinical withdrawal, a feat not achieved by many other tacrine derivatives [3].

Single-Target AChE Inhibitors

Lack glutamatergic activity; dual-pathway interpretation may shift

Broad-Spectrum NMDAR Antagonists

Non-selective profile may introduce psychotomimetic confounds in behavioral studies

Parent 7-Phenoxytacrine

May carry higher hepatotoxic risk, limiting long-term study feasibility

AChE-IN-53: Comparative Evidence


Low hAChE Affinity vs. Parent Compound

Unlike its parent compound 7-PhO-THA, AChE-IN-53 was identified as a lead candidate specifically due to its 'minor affinity' for human acetylcholinesterase (hAChE), shifting its primary mode of action towards NMDAR antagonism [1]. This is a deliberate design feature to achieve a unique polypharmacology profile.

hAChE Affinity
Head-to-head
IC50 8.52 μM vs. 2.40 μM (7-PhO-THA) ~3.6-fold lower potency

Distinct polypharmacology profile; not a primary AChE inhibitor

In vitro human AChE assay

Acetylcholinesterase Enzyme Inhibition IC50

Potent GluN2B-NMDAR Antagonism vs. Tacrine

AChE-IN-52 acts as a potent and selective antagonist at the GluN1/GluN2B NMDA receptor, with an IC50 that is orders of magnitude more potent than its affinity for AChE [1]. This strong NMDAR activity is central to its dual mechanism.

GluN2B Antagonism
Head-to-head
IC50 ~2.4 μM (AChE-IN-53) vs. inactive (Tacrine) Gain of function over parent scaffold

Supports GluN2B-mediated pathway study design

Electrophysiology on HEK293 cells at -60 mV

NMDA Receptor GluN2B Subtype Electrophysiology IC50

Clean Behavioral Safety Profile vs. MK-801

A key differentiator for AChE-IN-53 is its lack of NMDA-associated psychotomimetic side effects. In direct in vivo comparisons, it did not induce hyperlocomotion or disrupt pre-pulse inhibition, unlike the classic NMDAR antagonist MK-801 [1].

Behavioral Profile
Head-to-head
Open-field: no hyperlocomotion vs. vehicle (p>0.05) MK-801 induced marked hyperlocomotion (p

Supports behavioral tolerability endpoint interpretation

Rat open-field test; 2 mg/kg i.p.

Behavioral Pharmacology Safety Profile Psychotomimetic Effects In Vivo

Pro-Cognitive Efficacy in Scopolamine Model

AChE-IN-53 demonstrated pro-cognitive effects in vivo by reversing a scopolamine-induced cognitive deficit in the Morris water maze, a classic test of spatial learning and memory [1].

Cognitive Deficit Model
Reported
Attenuated scopolamine-induced latency increase (p

Supports cognitive model-response endpoint context

Morris water maze in rats; co-administration

Cognitive Enhancement Morris Water Maze Scopolamine Model In Vivo

Reduced Hepatotoxicity vs. Tacrine

A primary rationale for the development of the phenoxytacrine series was to eliminate the dose-limiting hepatotoxicity of tacrine. AChE-IN-53 achieves this goal, with biotransformation studies confirming its low hepatotoxic potential [1].

Hepatotoxic Potential
Class-level
Low hepatotoxicity demonstrated; biotransformation studies

Supports safety-related endpoint monitoring context

Differentiates from tacrine class hepatotoxicity; data to verify

Hepatotoxicity Safety Pharmacology Tacrine Scaffold

AChE-IN-53: Key Application Scenarios


Polypharmacology in Alzheimer's Models

AChE-IN-53 is ideally suited as a chemical probe to dissect the synergistic or additive effects of simultaneous, weak AChE inhibition and potent, subunit-selective NMDAR antagonism. Researchers can use it in in vivo models of AD to compare its efficacy and side-effect profile against selective AChE inhibitors (e.g., donepezil) or NMDAR antagonists alone, to deconvolute the contributions of each pathway to observed pro-cognitive and neuroprotective outcomes [1].

Excitotoxicity-Focused Neuroprotection

Given its potent antagonism at GluN1/GluN2B NMDA receptors and its favorable behavioral safety profile compared to broad-spectrum NMDAR blockers like MK-801, AChE-IN-53 is a valuable tool for studying neuroprotection in models of excitotoxicity, such as NMDA-induced hippocampal lesions. Its low toxicity profile allows for repeated dosing, making it suitable for studies exploring chronic neurodegenerative processes [1].

Reference for Low-Toxicity Tacrine Derivatives

AChE-IN-53 serves as a key reference compound in medicinal chemistry programs aimed at designing novel multi-target directed ligands (MTDLs) based on the tacrine scaffold. Its well-characterized structure-activity relationship (SAR) and demonstrated low hepatotoxicity, despite being a phenoxytacrine derivative, make it a benchmark for evaluating new compounds intended to overcome the safety liabilities of the parent drug [1].

Cognitive Deficit Reversal Studies

The established efficacy of AChE-IN-53 in reversing scopolamine-induced cognitive deficits in the Morris water maze makes it a robust tool for behavioral pharmacologists. It can be used as a positive control or as a test compound to investigate the interplay between cholinergic and glutamatergic systems in learning and memory, and to screen for potential pro-cognitive effects of novel entities [1].

Application
Selection Property
Validation Focus
Cholinergic-glutamatergic pathway cross-talk studies
Dual-target inhibition profile
Model-response endpoint context (cognitive, neuroprotection)
Excitotoxicity pathway studies (GluN2B-mediated)
Subunit-selective NMDAR antagonism
Behavioral tolerability and neuroprotection endpoint review
Tacrine-derivative SAR assessment
Low hepatotoxic potential report
Hepatotoxicity endpoint monitoring
Cognitive deficit model studies (scopolamine-induced)
Pro-cognitive model-response profile
Learning and memory endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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